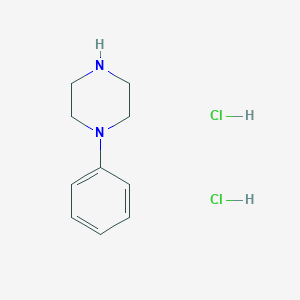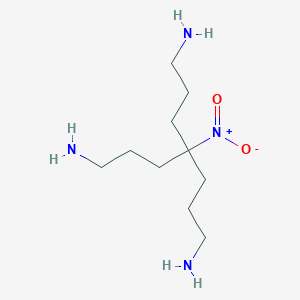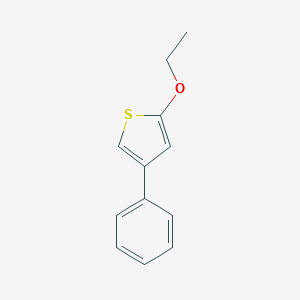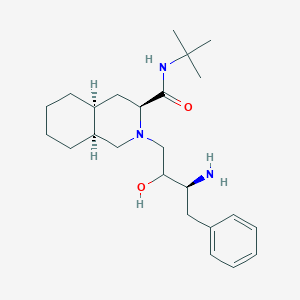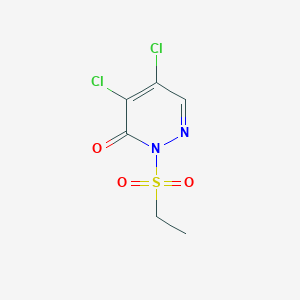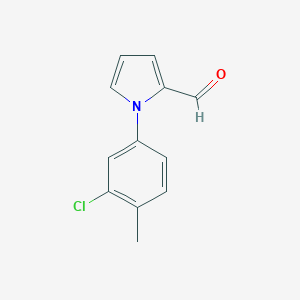
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds with similar structural motifs, such as pyrazole carbaldehydes with chloro and methyl substituents. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves the use of Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent, indicating that a similar approach might be applicable for synthesizing the compound of interest .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the crystal structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This technique revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, suggesting that the compound of interest might exhibit a similar planarity between its aldehyde group and the pyrrole ring .
Chemical Reactions Analysis
The reactivity of these compounds with amines has been studied, showing that different products can be obtained depending on the nature of the substituents on the pyrazole ring. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a nucleophilic substitution product, while with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a condensation followed by hydrolysis occurs. This indicates that the compound of interest may also undergo similar reactions with amines, leading to a variety of potential products .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and space group parameters are crucial for understanding the intermolecular interactions and stability of these compounds. The chemical properties, including the presence of hydrogen bonds and electronic polarization, are also significant as they influence the reactivity and potential applications of the compounds. For example, the presence of directionally specific C–H···O interactions and intramolecular N-H...N or N-H...O hydrogen bonds can affect the solubility and crystallization behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
-
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Scientific Field : Organic Chemistry and Pharmacology .
- Application Summary : This compound is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . It has potential antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
- Methods of Application : The two precursors are reacted under Hantzsch thiazole synthesis condition to yield the new compound .
- Results or Outcomes : The IR, 1H-NMR, 13C-NMR and mass spectral data are presented, along with its in vitro antibacterial activity .
-
Tiadinil [N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide]
- Scientific Field : Plant Pathology .
- Application Summary : This compound is a systemic acquired resistance (SAR) inducer and has direct antifungal activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
- Methods of Application : A single foliar application of tiadinil at ≥10 ppm or a single application of thymol I and II at ≥1 ppm, 48 h before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .
- Results or Outcomes : The study suggests direct antifungal activity of tiadinil, indicating a new mode of action of tiadinil against GSB disease of watermelon .
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It would also include any safety precautions that should be taken when handling the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, potential applications, and areas of interest for future investigation.
Please note that the availability and depth of information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde”, some of this information may not be available. It’s always a good idea to consult multiple sources and speak with a knowledgeable professional when conducting research on a specific compound.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIXYQSMZDJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391463 |
Source


|
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
142044-91-5 |
Source


|
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
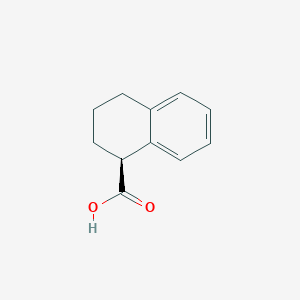
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
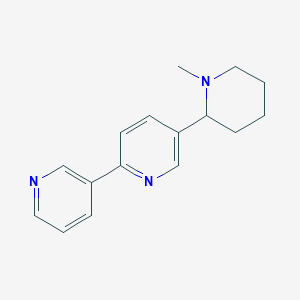
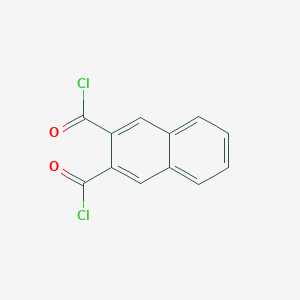
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
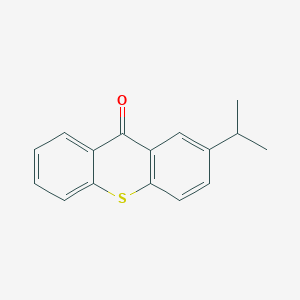
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
